molecular formula C9H18O B8493033 2,5-Dimethyl-3-methylenehexan-1-ol

2,5-Dimethyl-3-methylenehexan-1-ol

Cat. No.: B8493033
M. Wt: 142.24 g/mol
InChI Key: WQDLAFRWYIDGSN-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-methylenehexan-1-ol is a branched-chain unsaturated alcohol that serves as a valuable intermediate in organic synthesis and chemical research. This compound features both a hydroxyl group and a methylidene group, making it a versatile building block for the exploration of more complex molecular architectures. Its structure suggests potential applications in the synthesis of fragrances, flavors, and other specialty chemicals, where its carbon skeleton could be incorporated into larger terpenoid-like structures. In a research context, it may be used to study cyclization reactions, oxidation kinetics of unsaturated alcohols, or serve as a precursor for polymer modification. The reactive methylidene group is particularly useful for further functionalization through addition or polymerization reactions. Researchers in medicinal chemistry may also investigate this scaffold for its potential in developing new pharmacologically active compounds, given the prevalence of branched-chain units in bioactive molecules. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle this compound with appropriate personal protective equipment.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2,5-dimethyl-3-methylidenehexan-1-ol

InChI

InChI=1S/C9H18O/c1-7(2)5-8(3)9(4)6-10/h7,9-10H,3,5-6H2,1-2,4H3

InChI Key

WQDLAFRWYIDGSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=C)C(C)CO

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₈H₁₈O
  • Molecular Weight: 130.23 g/mol
  • IUPAC Name: 2,5-dimethylhexan-3-ol
  • CAS Number: 19550-07-3

The structure features two methyl groups at the second and fifth carbon positions of a hexane chain, influencing its chemical reactivity and biological interactions.

Chemistry

2,5-Dimethyl-3-methylenehexan-1-ol is utilized as a solvent and an intermediate in organic synthesis. Its unique structural arrangement allows it to participate in various chemical reactions effectively.

Biology

In biological research, this compound serves as a reagent in biochemical assays. It has been shown to affect enzyme activity and cellular processes due to its ability to alter membrane fluidity and permeability.

Medicine

The compound is being explored for potential use in pharmaceutical formulations. Its biological activity includes antioxidant properties, which are crucial for neutralizing free radicals and preventing oxidative stress .

Industry

In industrial applications, 2,5-Dimethyl-3-methylenehexan-1-ol is used in the production of fragrances and flavors due to its pleasant aroma characteristics. It has been identified as a key component in creating natural floral scents that are less sweet than traditional rose odorants .

The compound exhibits several significant biological activities:

  • Antioxidant Activity: Research indicates that it has notable radical scavenging activity, which can be beneficial in reducing oxidative stress in biological systems.
  • Antimicrobial Properties: Studies have demonstrated its inhibitory effects against specific bacterial strains, suggesting potential applications in food preservation and pharmaceuticals.

Case Study 1: Flavor Compound Production

A study investigated the use of 2,5-Dimethyl-3-methylenehexan-1-ol in fermentation processes involving Bacillus subtilis. The compound enhanced flavor profiles significantly due to its unique aroma characteristics, making it valuable in the food industry.

Case Study 2: Biochemical Assays

In biochemical research, this compound has been employed as a solvent and reagent for enzyme activity assays. Its ability to modulate enzyme kinetics helps elucidate metabolic pathways across various organisms .

Comparison with Similar Compounds

Key Observations :

  • Chlorinated analogs (e.g., 5,5-dichlorohexan-1-ol) exhibit higher polarity and density due to electronegative Cl atoms, whereas methyl/methylene groups increase hydrophobicity .

Insights :

  • The synthesis of 5,5-dichlorohexan-1-ol via hydrazone intermediates achieves moderate yields (56%), suggesting that similar strategies for introducing methyl/methylene groups might require optimization to avoid steric hindrance from branching .
  • Saturated analogs (e.g., 2,5-dimethylhexan-1-ol) generally achieve higher yields due to simpler reaction pathways.

Physicochemical Properties

Compound Boiling Point (°C) Density (g/cm³) Water Solubility (mg/L)
2,5-Dimethyl-3-methylenehexan-1-ol ~195–205 (est.) 0.87–0.89 (est.) <100 (est.)
5,5-Dichlorohexan-1-ol 210–215 1.25 ~500
3-Methylenehexan-1-ol ~170–180 0.85 ~300

Trends :

  • Chlorination (5,5-dichlorohexan-1-ol) elevates boiling points and density due to increased molecular weight and polarity.
  • The methylene group in 2,5-dimethyl-3-methylenehexan-1-ol likely reduces water solubility compared to less-branched alcohols.

Notes

Synthesis Challenges : Introducing multiple methyl groups in 2,5-dimethyl-3-methylenehexan-1-ol may require careful control of steric effects during alkylation, unlike the less hindered dichloro analog .

Data Limitations : Experimental data for 2,5-dimethyl-3-methylenehexan-1-ol are scarce; properties here are extrapolated from analogs.

Research Gaps : Further studies on catalytic systems for selective methylene functionalization are needed to expand applications.

Preparation Methods

Reaction Mechanism

The HWE reaction involves a phosphonate-stabilized ylide reacting with a ketone to form α,β-unsaturated esters, followed by reduction to the alcohol. For 2,5-dimethyl-3-methylenehexan-1-ol:

  • Phosphonate Preparation : Ethyl 2-(diethoxyphosphoryl)acetate reacts with 4-methylpentan-2-one to form a conjugated ester.

  • Deconjugative Alkylation : Lithium diisopropylamide (LDA) mediates alkylation with methyl halides.

  • Reduction : Lithium aluminium hydride (LAH) reduces the ester to the alcohol.

Optimization and Yield

  • Key Reagents :

    • Ethyl 2-(diethoxyphosphoryl)acetate (1.1 eq)

    • 4-Methylpentan-2-one (1.0 eq)

    • LDA (2.0 eq), methyl iodide (1.5 eq)

    • LAH (3.0 eq) in THF.

  • Yield : 65–72% over three steps.

Table 1: HWE Olefination Parameters

StepConditionsYield (%)
Phosphonate FormationTHF, 0°C → RT, 12 h85
AlkylationLDA, –78°C, 2 h78
ReductionLAH, THF, 0°C → RT, 4 h89

Palladium-Catalyzed Carbonylation

Chloromethylation-Carbonylation Sequence

This method uses p-xylene as a starting material, avoiding expensive intermediates:

  • Chloromethylation :

    • p-Xylene, paraformaldehyde, and HCl in ionic liquid ([Bmim]Cl) yield 2,5-dimethylbenzyl chloride.

  • Carbonylation :

    • 2,5-Dimethylbenzyl chloride reacts with CO under Pd(II) catalysis (e.g., PdCl₂(PPh₃)₂) in tert-pentanol.

  • Hydrolysis : Basic hydrolysis (30% NaOH) and acidification (HCl) yield the final alcohol.

Advantages Over Traditional Routes

  • Solvent : Ionic liquids enable recycling, reducing waste.

  • Catalyst : Pd(II) complexes recoverable via flocculants (>90% recovery).

  • Yield : 85–87% overall.

Table 2: Carbonylation Process Metrics

ParameterValue
Temperature70–75°C (carbonylation)
Pressure2–3 atm CO
Catalyst Loading0.5 mol% PdCl₂(PPh₃)₂
Reaction Time6–8 h

Grignard Addition-Reduction Approach

Synthetic Pathway

  • Step 1 : Ethylmagnesium bromide adds to 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone, forming a tertiary alcohol.

  • Step 2 : Thionyl chloride converts the alcohol to a chloride, followed by Zn(BH₄)₂ reduction.

  • Step 3 : Demethylation (HBr/AcOH) yields 2,5-dimethyl-3-methylenehexan-1-ol.

Stereochemical Control

  • Diastereoselectivity : Grignard addition achieves >95% diastereomeric excess (d.e.) due to chelation control.

  • Yield : 68–73% over three steps.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)CostScalabilityEnvironmental Impact
HWE Olefination65–72HighModerateModerate (THF waste)
Carbonylation85–87LowHighLow (ionic liquids)
Grignard-Reduction68–73ModerateLowHigh (halogenated waste)

Q & A

Q. How can researchers optimize experimental protocols for high-throughput screening (HTS) of derivatives?

  • Methodological Answer : Implement robotic liquid handling with 96-well plates for parallel synthesis. Use LC-MS coupled with automated peak integration (e.g., OpenChrom) for rapid purity assessment. Machine learning-driven design of experiments (DoE) can minimize trial runs—train models on initial datasets to predict optimal reaction conditions (e.g., catalyst loading, solvent ratios) .

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